3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride
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Overview
Description
3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride typically involves multi-step organic reactions. The Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds between the furan and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the coupling and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, furan derivatives, and pyridine derivatives. Examples include:
Piperidine derivatives: Substituted piperidines, spiropiperidines, and piperidinones.
Furan derivatives: 2-furoic acid and other substituted furans.
Pyridine derivatives: Dihydropyridines and other substituted pyridines .
Uniqueness
The uniqueness of 3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[1-(furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.ClH/c1-2-9-17(12-14-6-4-10-18-14)15(7-1)13-5-3-8-16-11-13;/h3-6,8,10-11,15H,1-2,7,9,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNJXWLGNMHOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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